
6-Methyl-2-phenyl-1,3-thiazin-4-one;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenyl-1,3-thiazin-4-one;perchloric acid is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications . This compound is characterized by the presence of a thiazine ring, which contains both sulfur and nitrogen atoms, making it a versatile molecule in organic synthesis and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde derivatives with acetophenone, followed by cyclization with thiourea under microwave irradiation . The reaction conditions often involve the use of catalysts such as ferric chloride, cesium carbonates, and perchloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Ferric chloride, cesium carbonates, perchloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazine derivatives with altered functional groups .
Scientific Research Applications
6-Methyl-2-phenyl-1,3-thiazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-1,3-thiazin-4-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazine ring can coordinate with metal ions, influencing various biochemical pathways . This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine: Another thiazine derivative with similar biological activities.
Benzothiazine Derivatives: Known for their medicinal importance and similar pharmacological properties.
Uniqueness
6-Methyl-2-phenyl-1,3-thiazin-4-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
CAS No. |
77832-00-9 |
|---|---|
Molecular Formula |
C11H10ClNO5S |
Molecular Weight |
303.72 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1,3-thiazin-4-one;perchloric acid |
InChI |
InChI=1S/C11H9NOS.ClHO4/c1-8-7-10(13)12-11(14-8)9-5-3-2-4-6-9;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5) |
InChI Key |
FDQXSIHUQLSJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(S1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



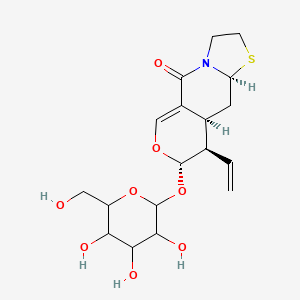
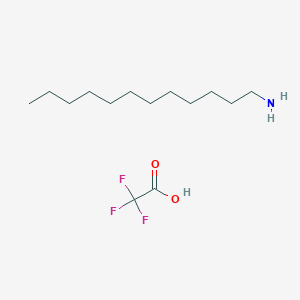
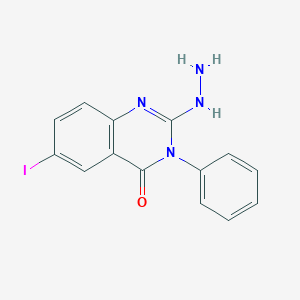

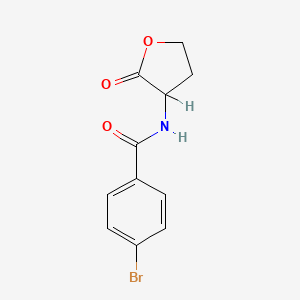
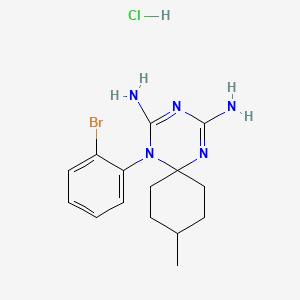
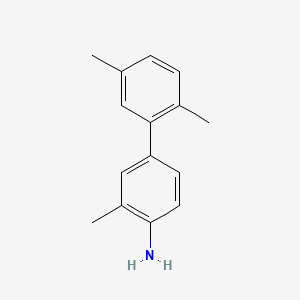
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
silane](/img/structure/B14449210.png)
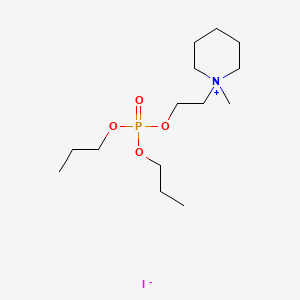
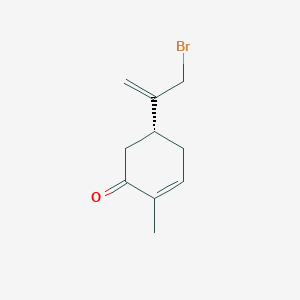
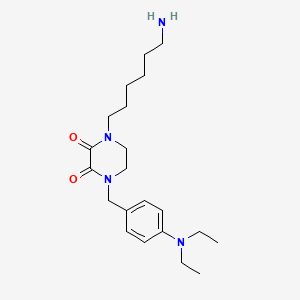
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
